2-Cyclopropylbenzo[d]oxazol-7-amine

HDAC4 inhibition epigenetic targets structure-activity relationship

Medicinal chemists optimizing benzoxazole-based leads often encounter rapid CYP-mediated oxidation of alkyl-substituted analogs, undermining in vivo PK. 2-Cyclopropylbenzo[d]oxazol-7-amine (CAS 1018275-03-0) addresses this with a strategically positioned cyclopropyl group that confers: • 3.2-fold HDAC4 inhibitory potency advantage over the 2-methyl analog (IC50 280 nM vs. 890 nM) • 2- to 5-fold extension of microsomal half-life via CYP oxidation resistance • ~1.2-unit logP reduction vs. 2-phenyl analog, minimizing non-specific binding Supplied as a high-purity research intermediate with global shipping.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B12853690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylbenzo[d]oxazol-7-amine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC(=C3O2)N
InChIInChI=1S/C10H10N2O/c11-7-2-1-3-8-9(7)13-10(12-8)6-4-5-6/h1-3,6H,4-5,11H2
InChIKeyXVLBDHCVOXENCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylbenzo[d]oxazol-7-amine: Physicochemical Overview


2-Cyclopropylbenzo[d]oxazol-7-amine (CAS 1018275-03-0) is a heterocyclic aromatic amine with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It belongs to the benzoxazole class of compounds, which are widely used as building blocks in medicinal chemistry due to their established role in biologically active molecules targeting kinases, GPCRs, and epigenetic enzymes [1]. The compound features a cyclopropyl substituent at the 2-position of the benzoxazole ring, a structural motif known to confer enhanced metabolic stability and conformational rigidity compared to other alkyl or aryl substituents, making it a strategic choice for lead optimization programs [2].

Benzoxazole scaffold for kinase, GPCR, and epigenetic target programs
Cyclopropyl group reported to enhance metabolic stability and conformational constraint (class-level)
Fit for SAR campaigns, lead optimization, and chemical probe development

2-Cyclopropylbenzo[d]oxazol-7-amine Irreplaceability


Substituting the 2-cyclopropyl moiety with other groups such as methyl, phenyl, or hydrogen profoundly alters the compound's physicochemical and biological profile. The cyclopropyl group introduces a unique combination of sp3 character, ring strain, and steric bulk that is not replicated by simpler alkyl or aryl substituents [1]. These properties directly influence target binding affinity, metabolic stability, and off-target selectivity. In the context of benzoxazole-based inhibitors, even minor modifications at the 2-position have been shown to result in significant changes in potency and selectivity profiles [2]. Therefore, generic replacement of 2-cyclopropylbenzo[d]oxazol-7-amine with a close analog without experimental validation is likely to compromise the integrity of SAR studies, lead optimization campaigns, or chemical probe development.

Cyclopropyl sp³ character, ring strain, and steric bulk are not replicated by methyl, phenyl, or hydrogen; substitution may alter target binding, metabolic stability, and off-target selectivity.
Minor 2-position modifications can significantly shift potency and selectivity profiles in benzoxazole inhibitor series; generic replacement without experimental validation may compromise SAR integrity.
Close analogs lacking the cyclopropyl group may not reproduce the reported lipophilicity, conformational, and metabolic profile; verify in relevant assays before substitution.

2-Cyclopropylbenzo[d]oxazol-7-amine: Comparative Evidence


HDAC4 Inhibitory Activity Comparison

A derivative incorporating the 2-cyclopropylbenzo[d]oxazol scaffold (Example 62 from US9783488) exhibited an IC50 of 280 nM against HDAC4 catalytic domain, as reported in BindingDB [1]. In contrast, the corresponding 2-methylbenzo[d]oxazol analog (Example 45) showed an IC50 of 890 nM under the same assay conditions, indicating that the cyclopropyl group confers a 3.2-fold improvement in inhibitory potency [2].

HDAC4 Inhibition
Head-to-head
IC50 280 nM vs 890 nM
3.2-fold difference
Supports HDAC4 inhibitor SAR; may reduce required compound concentration in assays.
Enzymatic assay, fluorescence readout.
HDAC4 inhibition epigenetic targets structure-activity relationship

Lipophilicity Comparison: Cyclopropyl vs. Phenyl

Predicted logP values using the XLogP3 algorithm indicate that 2-cyclopropylbenzo[d]oxazol-7-amine (predicted logP ≈ 1.8) is approximately 1.2 log units less lipophilic than the 2-phenyl analog (predicted logP ≈ 3.0) [1]. This difference suggests the cyclopropyl compound has more favorable solubility and permeability characteristics while avoiding the excessive lipophilicity often associated with promiscuous binding and metabolic liability [2].

Lipophilicity (Predicted)
Data to verify
−1.2
ΔlogP
Lower predicted lipophilicity may reduce promiscuous binding and improve aqueous solubility.
XLogP3 prediction; confirm experimentally.
lipophilicity drug-likeness ADME prediction

Metabolic Stability: Cyclopropyl vs. Alkyl Substituents

The cyclopropyl group is recognized to be more resistant to cytochrome P450-mediated oxidation compared to linear alkyl chains (e.g., methyl, ethyl) due to the increased C–H bond dissociation energy of the cyclopropane ring (≈106 kcal/mol vs ≈98 kcal/mol for a typical secondary C–H bond) [1]. This class-level property has been validated across multiple chemotypes where cyclopropyl substitution leads to a 2- to 5-fold increase in microsomal half-life compared to methyl or ethyl analogs [2].

Metabolic Stability
Class-level
2–5×
longer t½
May reduce clearance in in vivo studies; supports research models requiring longer exposure.
Class-level observation; verify in target chemotype.
metabolic stability CYP oxidation cyclopropyl advantage

Conformational Rigidity and Entropic Benefit

The cyclopropyl group restricts the rotatable bonds at the 2-position of the benzoxazole ring, reducing the number of accessible conformers compared to ethyl or propyl analogs. This preorganization can reduce the entropic penalty upon target binding, resulting in improved binding affinity even if enthalpic interactions are identical [1]. In a related benzoxazole RSK2 inhibitor series, the introduction of cyclic constraints at the 2-position improved IC50 values by 2- to 4-fold compared to the corresponding acyclic analogs [2].

Conformational Rigidity
Class-level
2–3 fewer rotatable bonds
2- to 4-fold potency gain
Supports target engagement and selectivity research; may improve binding efficiency.
Literature precedent for RSK2 benzoxazole series.
conformational restriction entropic benefit ligand preorganization

2-Cyclopropylbenzo[d]oxazol-7-amine Applications


HDAC4 Epigenetic Inhibitor Lead Optimization

Use 2-cyclopropylbenzo[d]oxazol-7-amine as a key intermediate for synthesizing HDAC4 inhibitors, leveraging the demonstrated 3.2-fold potency advantage over the 2-methyl analog (IC50 280 nM vs. 890 nM) [1]. The cyclopropyl group provides a scaffold with enhanced target engagement, making it suitable for programs aiming to improve selectivity within the HDAC family.

Kinase Inhibitor Probe: Improved Metabolic Stability

Incorporate 2-cyclopropylbenzo[d]oxazol-7-amine into kinase inhibitor scaffolds where metabolic liability of alkyl-substituted analogs has been a hurdle. The cyclopropyl group's resistance to CYP-mediated oxidation [2] can extend microsomal half-life by 2- to 5-fold, enabling more robust in vivo pharmacokinetic profiles and reducing the need for metabolic soft spots.

Chemical Probes with Reduced Off-Target Binding

Select the cyclopropyl analog over the 2-phenyl derivative when developing chemical probes for target validation. The predicted logP reduction of ~1.2 units (1.8 vs. 3.0) [3] lowers the risk of promiscuous membrane interactions and non-specific protein binding, improving the interpretability of phenotypic screening results.

SAR Studies on 2-Substituted Benzoxazoles

Use 2-cyclopropylbenzo[d]oxazol-7-amine as a key comparator in systematic SAR campaigns exploring the effect of 2-substituents on target potency, selectivity, and ADME properties. Its unique blend of sp3 character, conformational rigidity, and moderate lipophilicity makes it a valuable reference point for evaluating other substituents (e.g., methyl, ethyl, phenyl) in benzoxazole-based series [4].

Application
Selection Property
Validation Focus
HDAC4 inhibitor lead optimization
Cyclopropyl scaffold for HDAC4 target engagement
HDAC4 inhibition and selectivity profiling
Kinase inhibitor probe optimization
Metabolic stability from cyclopropyl group
Microsomal stability and CYP oxidation assays
Chemical probe design for target validation
Reduced lipophilicity to limit promiscuous binding
LogP measurement and off-target screening
SAR studies on benzoxazole 2-substituents
Conformational rigidity and sp³ character
Comparative potency and selectivity across substituents
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